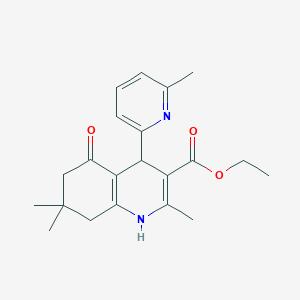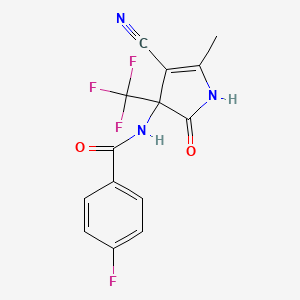![molecular formula C11H13BrN2 B11087893 7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11087893.png)
7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane: is a bicyclic organic compound with the chemical formula C8H12Br2O. It belongs to the class of diazabicycloalkanes and features a seven-membered ring containing a nitrogen atom. The compound’s structure includes a 3-bromophenyl group attached to the bicyclic ring system. Its systematic name reflects this substitution pattern.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane. One common approach involves cyclization of a suitable precursor containing the 3-bromophenyl group. For example, a reaction between a bromophenyl-substituted amine and an appropriate carbonyl compound can yield the desired bicyclic structure.
Reaction Conditions: The cyclization reaction typically occurs under mild conditions, often using Lewis acid catalysts or other activating agents. Solvents like dichloromethane or acetonitrile are commonly employed. The reaction temperature and time depend on the specific synthetic route.
Industrial Production: . due diligence is necessary to confirm product identity and purity.
Chemical Reactions Analysis
Reactivity: 7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane can undergo various reactions, including:
Substitution: The bromine atom in the 3-bromophenyl group can be replaced by other nucleophiles.
Reduction: Reduction of the carbonyl group (if present) can yield the corresponding alcohol.
Oxidation: Oxidation reactions may modify the functional groups.
Substitution: Nucleophiles like amines or alkoxides.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The specific products depend on the reaction conditions and the substituents present. For example, substitution reactions yield derivatives with different functional groups attached to the bicyclic ring.
Scientific Research Applications
7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating potential pharmacological properties.
Industry: Exploring its use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While 7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, related compounds include:
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
7-(3-bromophenyl)-1,6-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H13BrN2/c12-10-5-3-4-9(8-10)11-13-6-1-2-7-14(11)13/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
WEOMCOBQESZLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(N2C1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11087816.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11087819.png)
![N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11087824.png)
![2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11087825.png)
![(8Z)-3-methyl-8-(2,3,3-trichloro-1-nitroprop-2-en-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11087833.png)
![N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087851.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11087857.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate](/img/structure/B11087858.png)
![N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11087873.png)
![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11087876.png)
![2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11087884.png)
![1-(2-Dimethylaminoethylamino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087888.png)
